(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-LYS-ONP HCL is synthesized through the esterification of Nα-Z-L-lysine with 4-nitrophenol in the presence of a coupling reagent. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of Z-LYS-ONP HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Z-LYS-ONP HCL undergoes various chemical reactions, including:
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or thiols, forming corresponding amides or thioesters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Requires nucleophiles and is often performed in organic solvents like DMF or dichloromethane (DCM) under mild conditions.
Major Products:
Hydrolysis: Nα-Z-L-lysine and 4-nitrophenol.
Substitution: Corresponding amides or thioesters depending on the nucleophile used.
Scientific Research Applications
Z-LYS-ONP HCL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-LYS-ONP HCL involves its hydrolysis by proteolytic enzymes. The ester bond is cleaved, releasing 4-nitrophenol, which can be detected spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteases and endopeptidases, which catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Nα-Z-L-lysine 4-nitrophenyl ester (without HCL): Similar structure but lacks the hydrochloride component.
Nα-Z-L-lysine 4-nitroanilide hydrochloride: Another chromogenic substrate used for protease assays.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Used in similar applications but with different specificity for proteases.
Uniqueness: Z-LYS-ONP HCL is unique due to its high specificity and efficiency as a chromogenic substrate for proteases and endopeptidases. Its ability to release 4-nitrophenol upon hydrolysis makes it a valuable tool in enzyme assays and peptide synthesis .
Properties
IUPAC Name |
(4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLPXVXTZKFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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